molecular formula C14H11FN2O4 B8461828 2-(3-Fluoro-benzyloxy)-5-nitro-benzamide

2-(3-Fluoro-benzyloxy)-5-nitro-benzamide

Cat. No.: B8461828
M. Wt: 290.25 g/mol
InChI Key: DWDNSYYVBDYHKI-UHFFFAOYSA-N
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Description

2-(3-Fluoro-benzyloxy)-5-nitro-benzamide is a benzamide derivative featuring a nitro group at the 5-position of the benzene ring and a 3-fluoro-benzyloxy substituent at the 2-position. The nitro and fluoro-benzyloxy groups are critical for modulating physicochemical properties and biological activity, as seen in related compounds targeting peroxisome proliferator-activated receptor gamma (PPARγ) and other therapeutic pathways .

Properties

Molecular Formula

C14H11FN2O4

Molecular Weight

290.25 g/mol

IUPAC Name

2-[(3-fluorophenyl)methoxy]-5-nitrobenzamide

InChI

InChI=1S/C14H11FN2O4/c15-10-3-1-2-9(6-10)8-21-13-5-4-11(17(19)20)7-12(13)14(16)18/h1-7H,8H2,(H2,16,18)

InChI Key

DWDNSYYVBDYHKI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and substituents of 2-(3-Fluoro-benzyloxy)-5-nitro-benzamide with analogous benzamide derivatives:

Compound Name Molecular Formula Substituents (Position) Biological Target/Activity Key References
This compound Not explicitly provided* -NO₂ (5), 3-Fluoro-benzyloxy (2) Likely PPARγ modulation (inferred)
BAY-4931 (2-bromo-N-[2-(4-ethylphenyl)-1,3-benzoxazol-5-yl]-5-nitro-benzamide) C₂₀H₁₄BrN₃O₃ -Br (2), -NO₂ (5), benzoxazole (linked) PPARγ covalent agonist
Imp-D ((S)-2-[4-(3-fluoro-benzyloxy)benzamido]propanamide) C₁₇H₁₆FN₂O₃ -CONHCH₂CH(CH₃)OH (amide), 3-Fluoro-benzyloxy (4) Safinamide Mesilate impurity
2-chloro-N-[2-(3-chlorophenyl)-1,3-benzoxazol-5-yl]-5-nitro-benzamide C₂₀H₁₁Cl₂N₃O₄ -Cl (2,3'), -NO₂ (5), benzoxazole (linked) PPARγ inverse agonist
Benzamidenafil (N-(3,4-dimethoxybenzyl)-2-[(1-hydroxy-2-propanyl)amino]-5-nitro-benzamide) C₁₉H₂₃N₃O₆ -NO₂ (5), dimethoxybenzyl (N-substituent) Counterfeit drug (illegal additive)

*Note: Molecular formula for the target compound is inferred as C₁₄H₁₀FN₂O₄ based on structural analogs.

Key Observations:
  • Substituent Impact: The 3-fluoro-benzyloxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. In contrast, halogenated derivatives (e.g., BAY-4931 with bromine) show increased covalent binding to PPARγ .
  • Biological Targets : Compounds with benzoxazole-linked substituents (e.g., BAY-4931) exhibit strong PPARγ agonism, while the absence of such groups (as in the target compound) may shift activity toward other pathways .

Physicochemical and Pharmacokinetic Properties

Property This compound BAY-4931 Imp-D
Molecular Weight (g/mol) ~305.25 448.25 329.32
LogP (Predicted) ~2.8 4.1 1.9
Solubility Low (hydrophobic substituents) Moderate (polar benzoxazole) High (polar propanamide)
Metabolic Stability High (fluoro group resists oxidation) Moderate (bromine susceptible to cleavage) Low (amide hydrolysis)

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